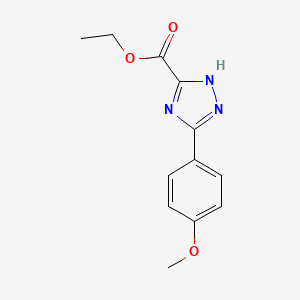
ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities, including antitubercular, antimicrobial, anti-inflammatory, antiviral, antidepressant, cytotoxic, antimalarial, antioxidant, anticonvulsant, antiproliferative, hypoglycemic, anticancer, antipyretic and analgesic activities .
Molecular Structure Analysis
Triazole rings have a ring structure consisting of three nitrogen atoms and two carbon atoms . The exact molecular structure of “this compound” would require more specific information or experimental data.Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate and its derivatives are significant in chemical synthesis. Chen, Liu, and Chen (2010) explored the synthesis of related triazole compounds using "click chemistry," highlighting the efficiency of this method in producing triazoles with high yields (Chen, Liu, & Chen, 2010). Khomenko, Doroschuk, and Lampeka (2016) demonstrated the synthesis of ethyl 1,2,4-triazole-3-carboxylates, valuable in organic synthesis (Khomenko, Doroschuk, & Lampeka, 2016).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, these compounds show promising biological activities. Fandaklı et al. (2012) synthesized new 1,2,4-triazol-3-one derivatives, revealing their significant antimicrobial properties, which could have implications for drug discovery (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Karayel (2021) studied benzimidazole derivatives containing triazole for their potential as EGFR inhibitors in cancer treatment (Karayel, 2021).
Structural and Molecular Studies
The structural properties of these compounds are crucial in understanding their interactions and stability. Dolzhenko et al. (2010) examined the molecular structure of a related compound, emphasizing the importance of intramolecular hydrogen bonding (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010). Ahmed et al. (2020) conducted a study on triazole derivatives, including analyses using Hirshfeld surface and DFT calculations, to understand π-hole tetrel bonding interactions (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Applications in Pharmaceutical Chemistry
In pharmaceutical chemistry, the derivatives of this compound are explored for various therapeutic applications. Gürbüz et al. (2020) investigated Schiff bases containing 1,2,4-triazole ring, highlighting their potential in treating various diseases (Gürbüz, Alkan, Manap, Kol, Özdemir, & Yüksek, 2020). Additionally, Salerno et al. (2004) synthesized triazole derivatives as ligands for the 5-HT1A serotonin receptor, indicating their significance in developing treatments for neurological disorders (Salerno, Siracusa, Guerrera, Romeo, Pittalà, Modica, Mennini, & Russo, 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXAPKYEPDRRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

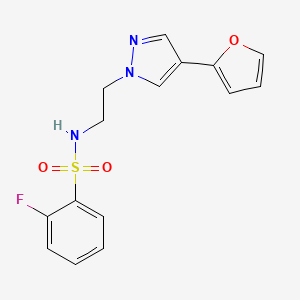
![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl N,N-dimethylcarbamate](/img/structure/B2792273.png)
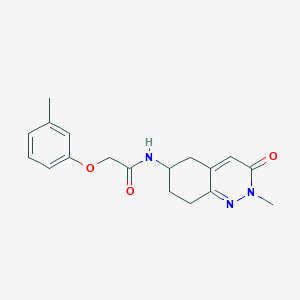
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![2-[1-(2,5-Dimethylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2792281.png)
![6-[(2,3-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2792282.png)
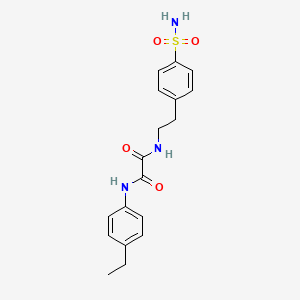
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2792284.png)
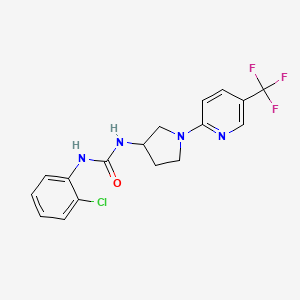
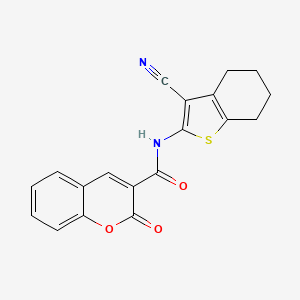


![N-(tert-butyl)-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2792295.png)